

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate chemical structure and properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
Cat. No.:	B147164

[Get Quote](#)

An In-Depth Technical Guide to Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, commonly known as G salt, is a key organic compound with significant applications in the chemical and pharmaceutical industries. [1] As a derivative of naphthalene, its unique structure, featuring both hydroxyl and sulphonate functional groups, imparts specific chemical properties that make it a valuable intermediate in the synthesis of various dyes and a subject of interest in biological research. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **Dipotassium 7-hydroxynaphthalene-1,3-disulphonate**, tailored for a scientific audience.

Chemical Structure and Identification

The chemical structure of **Dipotassium 7-hydroxynaphthalene-1,3-disulphonate** is characterized by a naphthalene core substituted with a hydroxyl group at the 7th position and

two sulphonate groups at the 1st and 3rd positions. The sulphonic acid groups are present as their dipotassium salts.

Caption: 2D representation of **Dipotassium 7-hydroxynaphthalene-1,3-disulphonate**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	dipotassium;7-hydroxynaphthalene-1,3-disulfonate[2]
Common Name	G salt[1]
CAS Number	842-18-2[3]
Molecular Formula	C ₁₀ H ₆ K ₂ O ₇ S ₂ [3]
Molecular Weight	380.48 g/mol [4]
SMILES	C1=CC(=CC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+][2]
InChI Key	LKDMVWRBMGEEGR-UHFFFAOYSA-L[2]

Physicochemical Properties

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is typically a white to gray-yellow powder or appears as white needle-like crystals.[3][4] It is known for its solubility in water.

Table 2: Physicochemical Data

Property	Value
Appearance	White to gray-yellow powder or white needle-like crystals[3][4]
Melting Point	>300 °C[4]
Solubility	Soluble in water[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Dipotassium 7-hydroxynaphthalene-1,3-disulphonate** are not extensively available in open literature, likely due to the proprietary nature of industrial processes. However, general methodologies can be outlined based on available information.

Synthesis

A common method for the preparation of G salt involves a two-step sulfonation of 2-naphthol.
[5]

General Procedure:[5]

- First Sulfonation: 2-naphthol is reacted with a sulfonating agent, such as a sulfur trioxide solution, in a suitable solvent (e.g., nitromethane, dichloromethane, or trichloromethane) under a protective atmosphere to yield 2-naphthol-8-sulfonic acid.[5]
- Second Sulfonation: The resulting 2-naphthol-8-sulfonic acid undergoes a second sulfonation reaction with another portion of sulfur trioxide solution to produce 7-hydroxy-1,3-naphthalenedisulfonic acid (G acid).[5]
- Neutralization and Isolation: The G acid is then neutralized with a potassium base (e.g., potassium hydroxide or potassium carbonate) to form the dipotassium salt. The product can then be isolated, for example, by crystallization.

A patent describes a method that reportedly yields G salt with a purity of 85-88% and a yield of 80.1-84.5%.
[5]

Purification

Purification of the crude product is crucial to remove by-products and unreacted starting materials. Recrystallization is a common method for purifying solid organic compounds.

General Recrystallization Protocol:

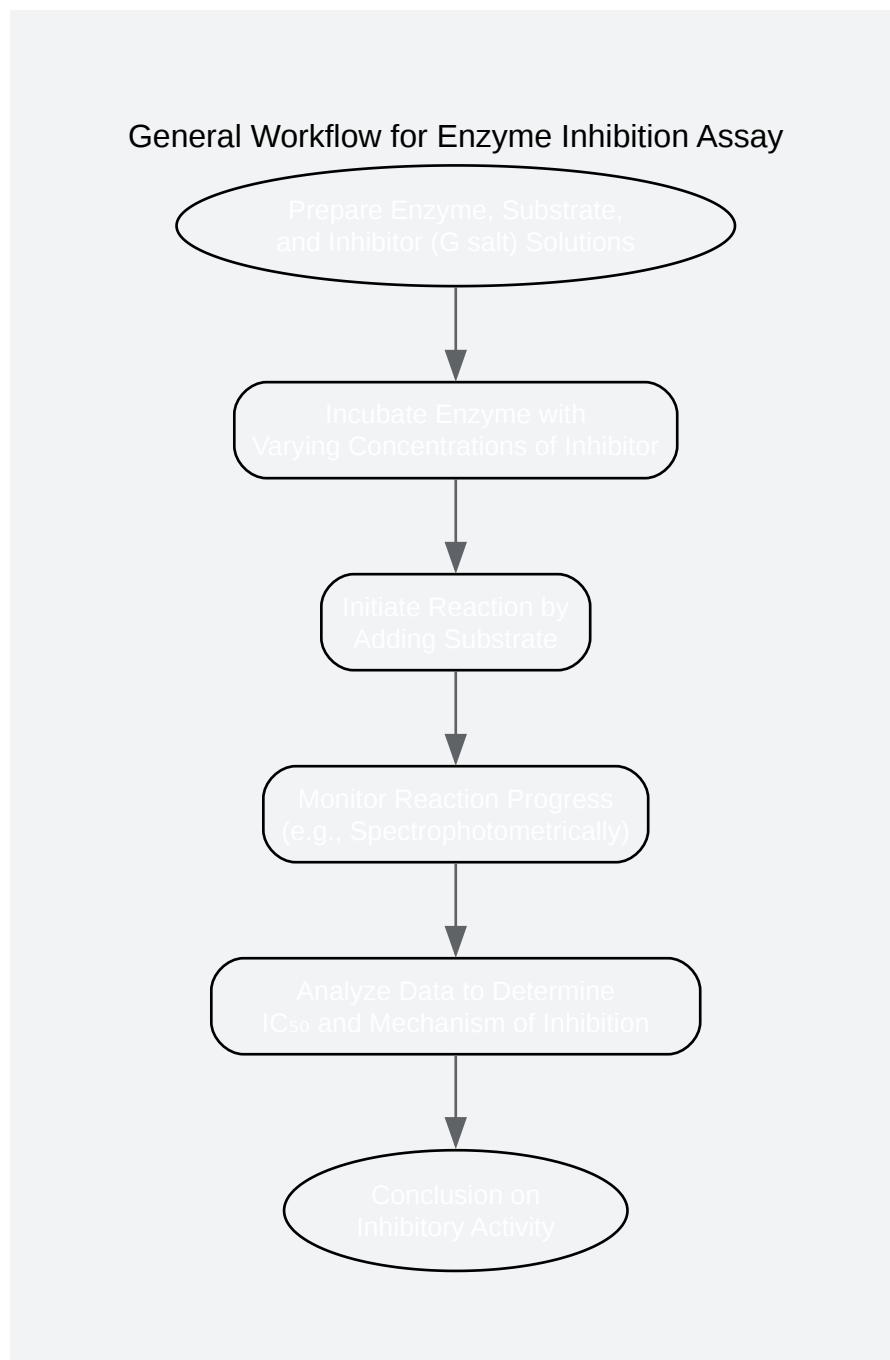
- Dissolution: Dissolve the crude **Dipotassium 7-hydroxynaphthalene-1,3-disulphonate** in a minimum amount of hot solvent (water is a likely solvent given its solubility).

- Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.
- Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the purified compound should form. Cooling in an ice bath can maximize the yield.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
- Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of **Dipotassium 7-hydroxynaphthalene-1,3-disulphonate**.

General HPLC Method Parameters:


- Column: A C18 reversed-phase column is often used for the separation of aromatic compounds.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve good separation of the target compound from its impurities.
- Detection: UV detection is appropriate, as the naphthalene ring system is chromophoric. The detection wavelength should be set to an absorption maximum of the compound.
- Quantification: Quantification can be achieved by using a calibration curve prepared from certified reference standards.

Applications in Research and Development

Beyond its use as a dye intermediate, **Dipotassium 7-hydroxynaphthalene-1,3-disulphonate** has been investigated for various biological and chemical research applications.

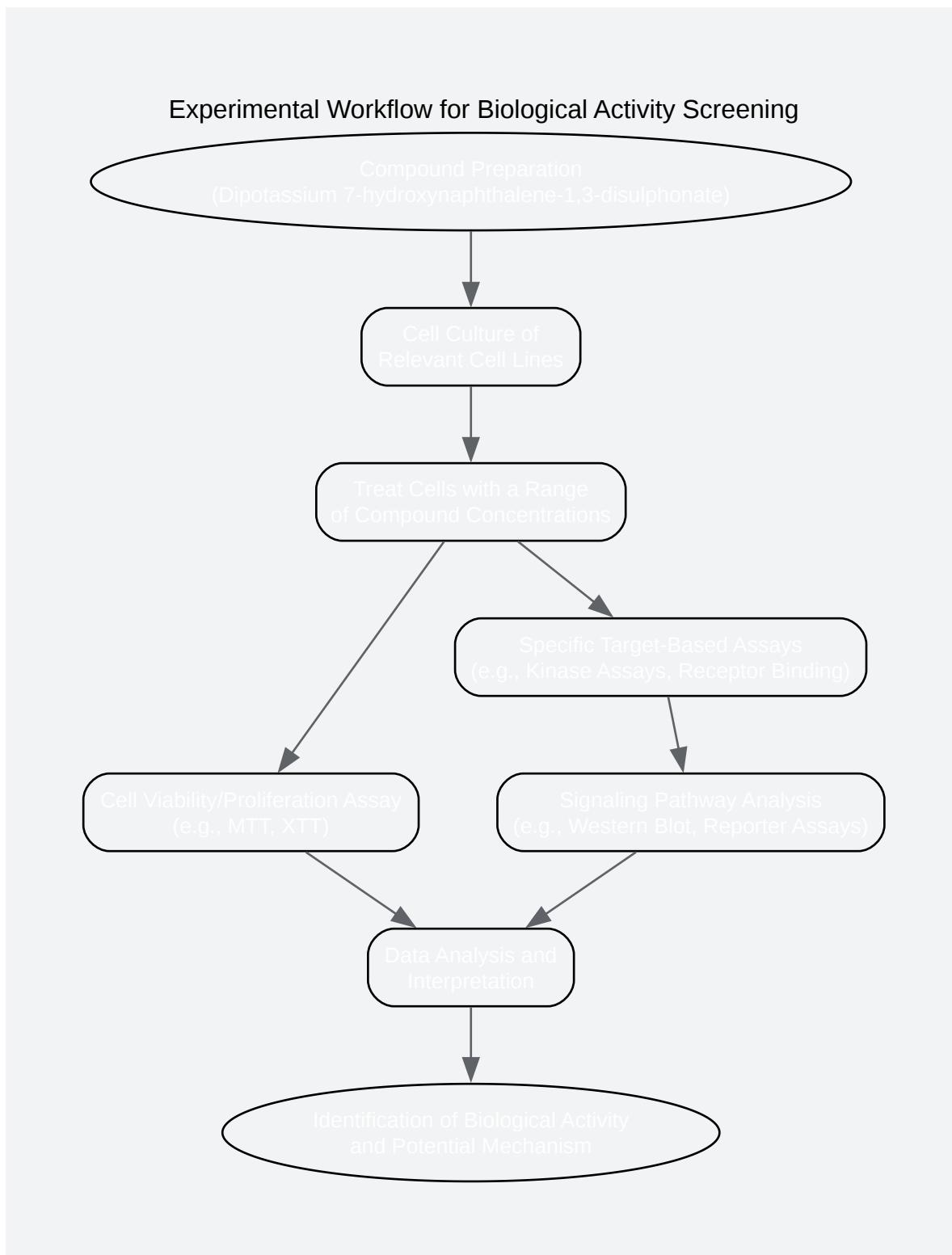
Enzyme Inhibition Studies

The compound has been explored for its potential to inhibit certain enzymes.[3] While specific protocols are not detailed in the general literature, a generic enzyme inhibition assay workflow can be described.

[Click to download full resolution via product page](#)

Caption: A logical workflow for assessing the enzyme inhibitory potential of a compound.

Metal Complexation Studies


Dipotassium 7-hydroxynaphthalene-1,3-disulphonate can act as a chelating agent, forming complexes with metal ions.^[3] The study of these complexes can provide insights into the binding properties and selectivity of the compound. Potentiometric titration is a common technique used for such studies.

General Protocol for Potentiometric Titration:

- Solution Preparation: Prepare solutions of the ligand (**Dipotassium 7-hydroxynaphthalene-1,3-disulphonate**), the metal salt of interest, a standard acid, and a standard base in a suitable solvent system with a constant ionic strength.
- Titration: Titrate a solution containing the ligand and the metal ion with a standard base.
- pH Measurement: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curves can be analyzed to determine the stability constants of the metal-ligand complexes formed.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain directly linking **Dipotassium 7-hydroxynaphthalene-1,3-disulphonate** to defined cellular signaling pathways. Its biological effects are an area of ongoing research.^[3] The potential for enzyme inhibition suggests that it could, in principle, modulate metabolic or signaling pathways, but further investigation is required to elucidate any specific mechanisms. A general approach to screen for such activities is outlined below.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the initial screening of the biological activity of a chemical compound.

Conclusion

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is a versatile chemical with established industrial applications and emerging potential in scientific research. This guide has summarized its core chemical and physical properties, provided an overview of experimental methodologies, and outlined its current and potential research applications. For professionals in drug development and related fields, this compound represents a scaffold that could be further explored for its biological activities. Further detailed research is necessary to fully elucidate its potential mechanisms of action and its interactions with biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. G Salt | 842-18-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, potassium salt (1:?) | C10H6K2O7S2 | CID 70050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | 842-18-2 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. CN110229083A - A kind of preparation method of G salt - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Dipotassium 7-hydroxynaphthalene-1,3-disulphonate chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147164#dipotassium-7-hydroxynaphthalene-1-3-disulphonate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com